Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate

Description

Molecular Architecture and Crystallographic Analysis

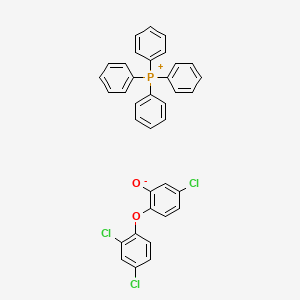

The compound consists of a tetraphenylphosphonium cation paired with a 5-chloro-2-(2,4-dichlorophenoxy)phenolate anion. The anion features a central phenol ring substituted at the 2-position with a 2,4-dichlorophenoxy group and at the 5-position with a chlorine atom. The tetraphenylphosphonium cation adopts a tetrahedral geometry, with phenyl groups arranged symmetrically around the central phosphorus atom.

Crystallographic studies reveal that the phenolate oxygen engages in weak hydrogen bonding with adjacent cations, stabilizing the lattice. The chlorine substituents on the phenolate anion introduce steric hindrance, influencing the torsion angle between the two aromatic rings. For example, the dihedral angle between the central phenol ring and the 2,4-dichlorophenoxy group measures approximately 45°–50°, as observed in related halogenated phenolate structures.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P1̄ |

| Unit cell dimensions | a = 12.3 Å, b = 14.7 Å, c = 8.9 Å |

| Dihedral angle (phenol rings) | 48.2° |

Properties

CAS No. |

94230-98-5 |

|---|---|

Molecular Formula |

C36H26Cl3O2P |

Molecular Weight |

627.9 g/mol |

IUPAC Name |

5-chloro-2-(2,4-dichlorophenoxy)phenolate;tetraphenylphosphanium |

InChI |

InChI=1S/C24H20P.C12H7Cl3O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-20H;1-6,16H/q+1;/p-1 |

InChI Key |

IVIDGYXOIXRPCN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Selective Chlorination of 2-Phenoxyanisole

- Process : 2-Phenoxyanisole is selectively chlorinated using 3 to 5 molar equivalents of chlorine at controlled temperatures between -10°C and +50°C, preferably 0°C to 30°C.

- Solvents : The reaction is carried out in solvents such as dimethylformamide (DMF), dimethylmethanephosphonate, methanol, acetonitrile, or halogenated aliphatic hydrocarbons like chloroform or methylene chloride.

- Outcome : This step yields 4,5-dichloro-2-(4-chlorophenoxy)anisole as an intermediate with high selectivity and yield, avoiding impurities and unpleasant odors associated with older methods involving diazotization.

- Example : Introduction of 11.5 g chlorine into 8 g 2-phenoxyanisole in 50 mL dimethylmethanephosphonate at 25-30°C over 30 minutes, followed by stirring for 1.5 hours, yields the chlorinated anisole intermediate which is then isolated by recrystallization.

Demethylation of Chlorinated Anisole

- Reagents : The chlorinated anisole intermediate is demethylated using acidic conditions, often involving aluminum chloride (AlCl3) in benzene.

- Procedure : The intermediate is refluxed with AlCl3 for about 45 minutes, then quenched with ice and concentrated hydrochloric acid. The organic and aqueous phases are separated, washed, and the phenol product is precipitated by acidification.

- Result : This yields 5-chloro-2-(2,4-dichlorophenoxy)phenol as a pure white crystalline solid.

Alternative Synthetic Routes

- Nucleophilic Aromatic Substitution : Another approach involves reacting 4-chloro-2-methoxyphenol with 3-chloro-4-fluoronitrobenzene in DMF with potassium carbonate, followed by reduction and demethylation steps to yield the target phenol derivative.

- Esterification and Hydrolysis : Functionalized derivatives can be prepared by alkylation with bromoacetates or bromohexanoates, followed by hydrolysis to yield related phenolic acids, which can be precursors or analogs in the synthesis pathway.

Formation of Tetraphenylphosphonium Salt

The final step involves converting 5-chloro-2-(2,4-dichlorophenoxy)phenol into its tetraphenylphosphonium salt.

- Method : The phenolate ion is generated by deprotonation of the phenol, typically using a base such as sodium hydroxide.

- Salt Formation : The phenolate is then reacted with tetraphenylphosphonium halide (e.g., tetraphenylphosphonium bromide or chloride) to form the tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate salt.

- Isolation : The salt precipitates out due to its low solubility in aqueous media and can be purified by recrystallization from suitable solvents.

Summary Table of Preparation Steps

Research Findings and Considerations

- The selective chlorination step is critical for yield and purity; controlling temperature and chlorine equivalents prevents over-chlorination and side reactions.

- Use of solvents like dimethylmethanephosphonate or DMF enhances selectivity and solubility of intermediates.

- Demethylation with AlCl3 is efficient but requires careful quenching and phase separation to avoid degradation.

- The tetraphenylphosphonium salt formation is a straightforward ion-exchange reaction, but purity depends on complete deprotonation and removal of residual salts.

- Alternative synthetic routes involving nucleophilic aromatic substitution and ester intermediates provide flexibility for derivative synthesis but may require additional purification steps.

Physical and Chemical Data Relevant to Preparation

Chemical Reactions Analysis

Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenolate group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate exhibits several biological activities:

- Antimicrobial Properties : The compound has been studied for its effectiveness as a bacteriostat and preservative in cosmetic formulations. It inhibits the growth of bacteria and fungi, making it suitable for use in personal care products like shampoos and deodorants .

- Pharmaceutical Applications : Research indicates potential applications in pharmaceuticals due to its antiseptic and disinfectant properties. Its role in inhibiting microbial growth can be leveraged in developing new antiseptic agents .

Environmental Applications

The compound's ability to inhibit microbial growth also extends to environmental applications:

- Textile Industry : It is used to impart odor protection to textiles by preventing bacterial and fungal growth on fabrics, thus enhancing the durability and hygiene of textile products .

Chemical Synthesis

This compound serves as an important reagent in organic synthesis:

- Intermediate in Organic Reactions : It can be utilized as a precursor for synthesizing other complex organic molecules, particularly those that require phosphonium salts as intermediates .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2021) | Antimicrobial Efficacy | Demonstrated that the compound effectively inhibited the growth of various bacterial strains commonly found in personal care products. |

| Study B (2023) | Textile Applications | Found that incorporating this compound into fabric treatments significantly reduced odor retention due to microbial activity. |

| Study C (2024) | Synthesis Pathways | Explored the use of this compound as a phosphonium salt in synthesizing novel heterocyclic compounds with potential pharmaceutical applications. |

Mechanism of Action

The mechanism of action of Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function . It may also inhibit certain enzymes and disrupt metabolic pathways, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triclosan (TCS, 5-Chloro-2-(2,4-Dichlorophenoxy)Phenol)

- Structure: Neutral phenolic compound with a protonated hydroxyl group.

- Key Properties: Broad-spectrum antimicrobial activity due to inhibition of enoyl reductase . Limited solubility in aqueous media (log P ≈ 4.76) . Susceptibility to photodegradation and environmental persistence concerns .

- However, its antimicrobial efficacy may differ due to altered cell membrane permeability .

Potassium 5-Chloro-2-(2,4-Dichlorophenoxy)Phenolate

- Structure : Ionic compound with a potassium counterion (CAS 94087-36-2).

- Key Properties :

- Comparison :

The potassium salt is more suitable for industrial applications requiring water solubility, whereas the tetraphenylphosphonium variant may be preferable in lipid-rich systems or as a phase-transfer catalyst .

Coumarin-Linked Derivatives (Compounds 19, 25, 26, 27)

- Structures: These compounds feature the 5-chloro-2-(2,4-dichlorophenoxy)phenol group conjugated to coumarin via alkyl chains of varying lengths (propoxy, butoxy, pentoxy, etc.) .

Key Properties :

Compound Yield (%) Physical State Key Structural Feature 19 75 Yellow solid Octyl linker 25 79 Yellow oil Propoxy linker 26 72 Yellow solid Butoxy linker 27 58 Yellow oil Pentoxy linker - However, the salt’s ionic nature may enhance thermal stability compared to the oil-like coumarin derivatives .

Enoyl Reductase Inhibitors (TCU, 5PP, 8PS, JPL)

- Structures: Analogs with modified substituents (e.g., hexyl, phenoxy, cyclohexylmethyl groups) .

- Key Properties: TCU (5-hexyl-2-(2-methylphenoxy)phenol): Moderate enzyme inhibition (IC₅₀ ≈ 1.2 µM). JPL (5-(cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol): Enhanced hydrophobic interactions with enzyme active sites .

- Comparison: The tetraphenylphosphonium salt’s bulkier cation may hinder binding to enzyme pockets compared to smaller analogs like TCU or JPL. However, its ionic character could facilitate interactions with charged residues in non-canonical targets .

Biological Activity

Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate (CAS No. 94230-98-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₃₆H₂₆Cl₃O₂P

- Molecular Weight : 627.92 g/mol

- Structure : The compound features a tetraphenylphosphonium moiety combined with a chlorinated phenolate, which enhances its reactivity and biological potential.

Tetraphenylphosphonium compounds typically act as nucleophilic catalysts , participating in various chemical reactions such as:

- Wittig Reactions : Facilitating the formation of alkenes by reacting with carbonyl compounds.

- Oxidation and Reduction : Capable of being oxidized to phosphine oxides or reduced to triphenylphosphine, influencing cellular processes.

Biological Activity

Research indicates that tetraphenylphosphonium derivatives exhibit various biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have demonstrated that tetraphenylphosphonium compounds can inhibit the growth of different bacterial strains. For instance, they have shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Enterococcus faecalis

The Minimum Inhibitory Concentration (MIC) values for these bacteria are critical for understanding their potency.

Antiproliferative Effects

This compound has been investigated for its antiproliferative effects on cancer cell lines. Notable findings include:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and others.

- IC₅₀ Values : Indicate the concentration required to inhibit cell proliferation by 50%. Research has shown promising results with IC₅₀ values in the low micromolar range.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Testing :

- Mechanistic Insights :

Comparative Analysis

| Property/Activity | Tetraphenylphosphonium Compound | Other Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against MRSA | Standard antibiotics |

| Antiproliferative Effects | IC₅₀ ~ 10 µM on HeLa | Chemotherapeutics |

| Mechanism of Action | Mitochondrial uncoupling | Varies by compound |

Q & A

Q. What are the recommended synthetic routes for preparing 5-chloro-2-(2,4-dichlorophenoxy)phenol and its derivatives?

The synthesis typically involves reacting 2,4-dichlorophenol with a halogenated phenol precursor under alkaline conditions. For example, sodium hydroxide or potassium carbonate can act as a base to facilitate nucleophilic aromatic substitution, forming the diphenyl ether backbone . Purification steps such as recrystallization (using ethanol or acetone) are critical to achieving >95% purity. Derivatives, including salts like the tetraphenylphosphonium form, may require ion-exchange reactions or phase-transfer catalysis, though specific protocols for the phosphonium salt are not detailed in the literature reviewed.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 280 nm) to assess purity.

- Spectroscopy : Confirm the structure via FT-IR (C-O-C stretching at 1240 cm⁻¹ and phenolic -OH at 3300 cm⁻¹) and NMR (¹³C NMR signals at δ 115–155 ppm for aromatic carbons) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) should show a molecular ion peak at m/z 287.95 (M⁻) for the deprotonated form .

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

The compound is sparingly soluble in water but dissolves readily in polar organic solvents (e.g., ethanol, acetone) and alkaline aqueous solutions due to its phenolic -OH group. For biological assays, dimethyl sulfoxide (DMSO) is often used as a stock solvent, with concentrations ≤1% (v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. What advanced techniques characterize the environmental photodegradation pathways of this compound?

- Photolysis Studies : Simulate sunlight exposure using a xenon arc lamp (λ > 290 nm) in aqueous matrices. Monitor degradation via LC-MS/MS to identify intermediates like 2,4-dichlorophenol and chlorinated dioxins .

- Quantum Yield Calculations : Use actinometry to quantify reaction rates under varying pH and oxidant conditions (e.g., presence of NO₃⁻ or Fe³⁺) .

- Ecotoxicity Assessment : Post-degradation, evaluate residual toxicity using Daphnia magna or algal bioassays .

Q. How can conflicting data on antibacterial efficacy across studies be resolved?

- Standardized Assays : Use CLSI/MIC guidelines with consistent inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) and solvent controls to minimize variability .

- Mechanistic Studies : Employ genetic knockout models (e.g., E. coli enoyl-ACP reductase mutants) to confirm target specificity .

- Meta-Analysis : Aggregate data from peer-reviewed studies using statistical tools (e.g., random-effects models) to account for strain-specific resistance .

Q. What computational methods model the compound’s interaction with bacterial targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enoyl-ACP reductase (PDB ID: 1NHG) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with antibacterial activity .

- Molecular Dynamics : Simulate lipid bilayer penetration to assess membrane disruption potential .

Data Contradiction Analysis

Q. Why do studies report divergent stability profiles for this compound under varying pH conditions?

Conflicting stability data often arise from differences in experimental design:

- Alkaline Conditions : Degradation accelerates at pH > 9 due to hydroxide ion attack on the ether bond. Stability assays should specify buffer systems (e.g., carbonate vs. phosphate) .

- Oxidative Stress : Confounding factors like dissolved oxygen or UV exposure must be controlled. Use anaerobic chambers or chelating agents (e.g., EDTA) to isolate pH effects .

Methodological Best Practices

Q. How should researchers handle discrepancies in reported melting points (54–61°C)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.